3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFNBOHVAWDWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
Williamson ether synthesis remains a cornerstone for ether formation, leveraging nucleophilic substitution between an alkoxide and alkyl halide. For 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid, this method involves:
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Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ol : Partial hydrogenation of 2-naphthol or reduction of 5,6,7,8-tetrahydronaphthalen-2-one yields the requisite phenol.
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Preparation of 3-Bromopropanoic Acid : Radical bromination or Hell–Volhard–Zelinskii reaction modifies propanoic acid, though regioselectivity challenges necessitate alternative routes such as esterification followed by bromination.
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Coupling Reaction : Deprotonation of 5,6,7,8-tetrahydronaphthalen-2-ol with K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) facilitates phenoxide formation, which reacts with 3-bromopropanoic acid at 60–80°C.
Example Protocol :
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Reactants : 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 eq), 3-bromopropanoic acid (1.2 eq), K₂CO₃ (2.5 eq), DMF (solvent).
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Conditions : 12 h at 80°C under N₂.
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Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization.
Mitsunobu Reaction
Ester Intermediate Formation
The Mitsunobu reaction enables ether synthesis under milder conditions, ideal for acid-sensitive substrates:
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Protection of Carboxylic Acid : Methyl 3-hydroxypropanoate is prepared via Fischer esterification of 3-hydroxypropanoic acid.
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Coupling : The phenol and ester react with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C.
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Deprotection : Saponification with NaOH converts the ester to the free acid.
Example Protocol :
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Reactants : 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 eq), methyl 3-hydroxypropanoate (1.5 eq), DEAD (1.5 eq), PPh₃ (1.5 eq).
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Conditions : 24 h at 25°C.
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Workup : Column chromatography (hexane/EtOAc), followed by hydrolysis with 2M NaOH.
Catalytic Hydrogenation of Unsaturated Precursors
Acrylic Acid Derivatives
Inspired by the hydrogenation of 3-(2-thienyl)acrylic acid to 3-(2-thienyl)propanoic acid, this method applies to unsaturated intermediates:
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Synthesis of 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)acrylic Acid : Coupling the phenol with acrylic acid via Mitsunobu or Wittig reaction.
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Hydrogenation : Pd/C or Raney Ni catalyzes double bond reduction in methanol or THF under H₂ (1–3 atm).
Example Protocol :
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Reactants : 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)acrylic acid (1.0 eq), 10% Pd/C (0.1 eq), MeOH (solvent).
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Conditions : 6 h at 25°C under H₂ (1 atm).
Direct Alkylation Strategies
Tosylate or Mesylate Activation
Activating the propanoic acid’s γ-position enhances leaving group ability:
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Synthesis of 3-Tosyloxypropanoic Acid : Reacting 3-hydroxypropanoic acid with TsCl in pyridine.
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Alkylation : Reaction with 5,6,7,8-tetrahydronaphthalen-2-ol in the presence of NaH.
Example Protocol :
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Reactants : 3-Tosyloxypropanoic acid (1.2 eq), 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 eq), NaH (1.5 eq), DMF.
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Conditions : 8 h at 60°C.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Williamson Synthesis | 80°C, K₂CO₃, DMF | 65–75% | High reliability | Regioselectivity issues with bromination |
| Mitsunobu Reaction | 25°C, DEAD, PPh₃ | 70–80% | Mild conditions, no racemization | Costly reagents, ester protection needed |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | 85–90% | High yields, simple workup | Requires unsaturated precursor |
| Direct Alkylation | 60°C, NaH, DMF | 60–70% | Avoids pre-functionalized halides | Competing elimination reactions |
Challenges and Optimization Strategies
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Regioselectivity in Halogenation : Bromination at the γ-position remains inefficient; alternative pathways using Appel reaction (CBr₄/PPh₃) on 3-hydroxypropanoic acid may improve yields.
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Ester Hydrolysis : Prolonged basic conditions during saponification risk ether cleavage; mild enzymatic hydrolysis (e.g., lipases) offers a solution.
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Catalyst Poisoning : Residual phenolic -OH groups in hydrogenation require prior protection (e.g., silylation) .
Chemical Reactions Analysis
Types of Reactions
3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Attributes :
- Tetrahydronaphthalene backbone : Provides partial aromaticity and hydrophobic interactions.
- Ether linkage : Enhances metabolic stability compared to ester or amide analogs.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
Functional Group and Pharmacological Comparisons
Ether vs. Ester/Amide Linkages: The ether group in the target compound improves metabolic stability compared to ester-linked analogs (e.g., Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate ), which are prone to hydrolysis. Amide-linked derivatives (e.g., compound) exhibit stronger receptor binding but reduced bioavailability due to hydrogen bonding .
Substituent Effects :
- Methyl groups (e.g., in Bexarotene) enhance lipophilicity and receptor binding affinity by filling hydrophobic pockets .
- Pentyloxy chains (e.g., UVI 3003) extend half-life by increasing plasma protein binding but may reduce blood-brain barrier penetration .
Acid Moieties: Propanoic acid (target compound) offers flexibility in salt formation for improved solubility. Benzoic acid (Bexarotene) and acrylic acid (UVI 3003) provide rigid, planar structures for stronger π-π interactions with receptors .
Biological Activity
3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article will delve into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 246.30 g/mol
- IUPAC Name : 3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid
This compound features a tetrahydronaphthalene moiety linked to a propanoic acid functional group through an ether bond.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is believed to act on glutamate receptors, which are crucial for synaptic transmission in the central nervous system. These receptors are implicated in numerous neurological disorders and are considered targets for therapeutic intervention.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Neuroprotective Effects : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit neuroprotective effects against excitotoxicity mediated by glutamate receptors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and may modulate signaling pathways involved in inflammation .
- Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties that can mitigate oxidative stress in cellular models .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Reduces excitotoxicity via glutamate receptor modulation | , |
| Anti-inflammatory | Inhibits cytokine release | |
| Antioxidant | Mitigates oxidative stress |
Notable Research Findings
- In a study focusing on neuroprotection, it was found that similar tetrahydronaphthalene derivatives could significantly reduce neuronal cell death induced by glutamate exposure. The mechanism involved modulation of NMDA receptor activity .
- Another study highlighted the anti-inflammatory effects of compounds related to this compound in a murine model of arthritis. The compound was effective in reducing paw swelling and inflammatory markers .
Q & A
Q. What are the recommended synthetic routes for 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid, and how can purity be ensured?
The compound can be synthesized via hydrolysis of ester precursors under basic or acidic conditions. For example, hydrolysis of a methyl ester derivative using aqueous NaOH or HCl yields the propanoic acid moiety. Key purification steps include recrystallization from ethanol or column chromatography with silica gel and a hexane/ethyl acetate gradient. Purity should be verified using HPLC (≥95% purity) and NMR (e.g., characteristic proton signals for the tetrahydronaphthalene ring at δ 1.7–2.9 ppm and the propanoic acid chain at δ 3.3–3.5 ppm) .
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : and NMR are essential for confirming the tetrahydronaphthalene moiety and propanoic acid linkage. For example, the aromatic protons of the tetrahydronaphthalene ring appear as multiplet signals between δ 6.8–7.2 ppm, while the methylene groups in the propanoic acid chain resonate at δ 2.6–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 247.0972 for CHO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity and quantify residual solvents .
Q. How should stock solutions be prepared to maintain stability?
- Solubility : The compound is soluble in DMSO (1 mg/mL), ethanol (2 mg/mL), and PBS (pH 7.2, 1 mg/mL). Avoid aqueous storage >24 hours due to hydrolysis risks.
- Preparation : Dissolve in inert gas-purged DMSO, then dilute into PBS. Centrifuge (10,000 × g, 5 min) to remove particulates. Store aliquots at -20°C .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its pharmacological activity?
- Cytotoxicity : Use the MTT assay on cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer) with IC calculations. Incubate cells with the compound (1–100 µM) for 48–72 hours .
- Anti-Amyloid Activity : Monitor amyloid-β (Aβ42) aggregation via thioflavin-T fluorescence. Pre-incubate the compound (100 µM) with Aβ42 peptides in PBS (pH 7.4) for 24 hours at 37°C .
- Osteoclast Inhibition : Treat RAW 264.7 cells with RANKL (50 ng/mL) and the compound (0.1 mg/mL) for 5 days. Quantify resorption pits on hydroxyapatite-coated plates .
Q. How can structure-activity relationships (SAR) be investigated for derivatives?
- Modifications : Introduce substituents to the tetrahydronaphthalene ring (e.g., methyl, fluoro groups) or alter the propanoic acid chain (e.g., esterification, amidation).
- Assays : Compare bioactivity across derivatives using standardized models (e.g., IC in cytotoxicity assays, % inhibition in enzyme studies). For example, bulky substituents on the tetrahydronaphthalene ring may enhance binding to hydrophobic enzyme pockets .
Q. What mechanistic approaches elucidate its interaction with biological targets?
- Enzyme Inhibition : Perform kinetic assays (e.g., cytochrome P450 CYP26A1) using recombinant enzymes. Measure values via Lineweaver-Burk plots .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., amyloid-β, RANKL receptors). Validate with site-directed mutagenesis .
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify hydroxylation or glucuronidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
